(Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile
Description
(Z)-3-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile (C₁₅H₈Cl₂FN, MW 292.14) is a substituted acrylonitrile derivative characterized by a Z-configuration olefinic bond, a 2,4-dichlorophenyl group at position 3, and a 4-fluorophenyl group at position 2. This compound has drawn attention in medicinal chemistry due to its structural similarity to bioactive acrylonitriles, which often exhibit cytotoxic, antimicrobial, or estrogenic properties . The dichlorophenyl and fluorophenyl substituents contribute to its electronic and steric profile, influencing reactivity and biological interactions. Below, we compare this compound with structurally related analogs to highlight substituent effects and structure-activity relationships.
Properties
Molecular Formula |
C15H8Cl2FN |
|---|---|
Molecular Weight |
292.1 g/mol |
IUPAC Name |
(Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H8Cl2FN/c16-13-4-1-11(15(17)8-13)7-12(9-19)10-2-5-14(18)6-3-10/h1-8H/b12-7+ |
InChI Key |
HTWTZCSNNDIJFY-KPKJPENVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N)F |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=C(C=C(C=C2)Cl)Cl)C#N)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stereochemical Considerations
The Knoevenagel condensation proceeds via deprotonation of the α-hydrogen of the arylacetonitrile by the base, forming an enolate intermediate. This enolate attacks the carbonyl carbon of the aryl aldehyde, followed by dehydration to generate the α,β-unsaturated nitrile. The stereochemical outcome (Z vs. E isomer) is influenced by steric and electronic factors. Bulky substituents on the aryl rings, such as the 2,4-dichlorophenyl and 4-fluorophenyl groups, favor the Z isomer due to reduced steric hindrance in the transition state.
Stepwise Synthesis of this compound
Synthesis of 4-Fluorophenylacetonitrile
4-Fluorophenylacetonitrile is synthesized via nucleophilic substitution of 4-fluorobenzyl bromide with sodium cyanide in dimethyl sulfoxide (DMSO) at 80°C for 12 hours:
The product is purified via vacuum distillation (yield: 78–82%).
Sourcing of 2,4-Dichlorobenzaldehyde
2,4-Dichlorobenzaldehyde is commercially available but can be prepared via chlorination of 4-chlorobenzaldehyde using sulfuryl chloride (SOCl) in the presence of AlCl.
Condensation Reaction
Procedure :
-
Reagents :
-
4-Fluorophenylacetonitrile (1.0 equiv, 1.50 g, 10 mmol)
-
2,4-Dichlorobenzaldehyde (1.05 equiv, 1.89 g, 10.5 mmol)
-
Piperidine (0.2 equiv, 0.17 mL, 2 mmol)
-
Anhydrous ethanol (30 mL)
-
-
Steps :
-
Combine reagents in a round-bottom flask under nitrogen.
-
Reflux at 80°C for 6–8 hours.
-
Monitor reaction progress via thin-layer chromatography (TLC; hexane:ethyl acetate, 4:1).
-
-
Work-Up :
Yield : 65–72%
Melting Point : 140–142°C (lit. for analogous compound)
Analytical Characterization
1^11H NMR (CDCl3_33, 300 MHz)
Mass Spectrometry
Optimization of Reaction Conditions
Effect of Base and Solvent
| Base | Solvent | Temperature (°C) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 72 | 9:1 |
| NHOAc | Toluene | 110 | 58 | 7:3 |
| DBU | THF | 65 | 64 | 8:2 |
Data adapted from analogous syntheses. Piperidine in ethanol maximizes yield and Z-selectivity.
Temperature and Time Dependence
| Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|
| 4 | 70 | 52 |
| 6 | 80 | 72 |
| 8 | 80 | 68 |
Prolonged heating beyond 6 hours reduces yield due to decomposition.
Challenges and Mitigation Strategies
Isomer Separation
The Z isomer is separated from the E isomer using silica gel chromatography, with the Z isomer eluting first due to lower polarity.
Scale-Up Considerations
Batch reactions exceeding 10 mmol require slower addition of aldehyde to prevent exothermic side reactions.
Chemical Reactions Analysis
(Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives such as amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, along with appropriate solvents and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to (Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile exhibit promising anticancer properties. In particular, studies have demonstrated that halogenated acrylonitriles can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. For instance, derivatives of this compound have been investigated for their effects on breast cancer cells, showing significant cytotoxicity at micromolar concentrations .
1.2 Antimicrobial Properties
The antimicrobial efficacy of halogenated compounds is well-documented. This compound has been evaluated for its ability to inhibit the growth of pathogenic bacteria and fungi. Its structural features contribute to enhanced membrane permeability and interaction with microbial enzymes, making it a candidate for developing new antimicrobial agents .
Material Science
2.1 Polymer Chemistry
The compound can serve as a monomer in the synthesis of novel polymers with tailored properties. Its ability to undergo polymerization reactions allows for the creation of materials with specific mechanical and thermal characteristics. Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance .
2.2 Photonic Applications
Due to its unique optical properties, this compound is being explored for use in photonic devices. The incorporation of halogenated acrylonitriles into optical materials can improve light absorption and emission characteristics, making them suitable for applications in sensors and light-emitting devices .
Environmental Implications
3.1 Toxicological Studies
Given the presence of halogens in its structure, this compound raises concerns regarding environmental toxicity. Studies are ongoing to assess its degradation pathways and potential impacts on aquatic ecosystems. Understanding its persistence and bioaccumulation potential is crucial for evaluating its safety in industrial applications .
Case Studies
Mechanism of Action
The mechanism by which (Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may act by inducing apoptosis (programmed cell death) in cancer cells or by inhibiting the growth and proliferation of tumor cells.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Halogen-Substituted Derivatives
- (Z)-3-(4-Bromophenyl)-2-(4-fluorophenyl)acrylonitrile (IIc): Replacing the 2,4-dichlorophenyl group with a 4-bromophenyl moiety introduces a heavier halogen (Br vs. Cl), which increases molecular weight and polarizability.
- (Z)-3-(3-Chlorophenyl)-2-(3,4-dichlorophenyl)acrylonitrile (29): This analog substitutes the 4-fluorophenyl group with a 3-chlorophenyl ring and retains a dichlorophenyl group. It was synthesized in 65% yield (mp 138–140°C) and showed cytotoxic activity, though direct comparisons with the target compound are lacking .
Hydroxy and Methoxy Substitutions
- (Z)-2-(3,4-Dichlorophenyl)-3-(4-hydroxyphenyl)acrylonitrile (30) : Replacing the fluorophenyl group with a 4-hydroxyphenyl moiety introduces a polar hydroxyl group, enhancing hydrogen-bonding capacity. This compound exhibited a higher synthesis yield (90%) and melting point (153–154°C) compared to the target compound, suggesting improved crystallinity due to intermolecular hydrogen bonding .
- (Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile: Methoxy groups are electron-donating, increasing electron density on the aromatic rings. This compound demonstrated utility as a dipolarophile in heterocyclic synthesis, a property less pronounced in the target compound due to its electron-withdrawing substituents .
Heterocyclic and Amino Derivatives
- (Z)-2-(4-Fluorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (2) : Incorporation of a pyrrole ring introduces nitrogen-based hydrogen-bonding sites, which may enhance interactions with biological targets. This compound was hydrogenated to a propanenitrile derivative (6), highlighting its reactivity in reduction reactions .
Physical and Chemical Properties
Notes:
- The target compound’s lack of reported melting point suggests it may exist as an oil or require specialized crystallization conditions.
- Methoxy and hydroxy analogs generally exhibit higher melting points due to intermolecular interactions .
Biological Activity
(Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile, also known as (Z)-2-(2,4-dichlorophenyl)-3-(4-fluorophenyl)acrylonitrile, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula: C15H8Cl2FN
- Molecular Weight: 292.14 g/mol
- CAS Number: [specific CAS number not provided]
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly focusing on its antibacterial and antifungal properties.
Antimicrobial Activity
Research indicates that this compound exhibits varying degrees of antimicrobial activity against different bacterial and fungal strains. A notable study screened several analogues for their effectiveness against common pathogens:
| Compound | Bacterial Strain | Inhibition (%) | Concentration (μg/mL) |
|---|---|---|---|
| 1 | Pseudomonas aeruginosa | 28% | 32 |
| 1 | Acinetobacter baumannii | 37% | 32 |
In this context, this compound demonstrated moderate inhibition against Pseudomonas aeruginosa and Acinetobacter baumannii at a concentration of 32 μg/mL .
The mechanism by which this compound exerts its antimicrobial effects is not fully elucidated. However, similar compounds in the class have been shown to disrupt bacterial cell wall synthesis or interfere with DNA replication processes. Further studies are necessary to clarify the specific pathways involved.
Case Studies
- Screening for Antibacterial Activity : A study conducted on various derivatives of acrylonitriles found that certain structural modifications enhanced the antibacterial efficacy against Gram-positive and Gram-negative bacteria. The compound was part of a library tested against strains like Staphylococcus aureus and Escherichia coli .
- Fungal Inhibition : Another investigation highlighted the antifungal potential of related compounds, suggesting that structural features significantly influence activity levels against pathogens such as Candida albicans . The compound's fluorine and chlorine substituents may play a critical role in enhancing its bioactivity.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound indicates that:
- The presence of halogen atoms (chlorine and fluorine) is crucial for enhancing biological activity.
- Variations in the phenyl rings can lead to significant differences in potency and spectrum of activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via Knoevenagel condensation between 2,4-dichlorobenzaldehyde and 4-fluorobenzyl cyanide under basic conditions (e.g., piperidine or pyridine) in ethanol/methanol at 25–60°C . Purification involves recrystallization or column chromatography. Yield optimization requires pH control (8–10) and slow reagent addition to minimize by-products like (E)-isomers.
- Key Parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–50°C | >75% yield |
| Solvent | Ethanol | Higher purity vs. methanol |
| Base | Piperidine | Faster reaction vs. pyridine |
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Techniques :
- NMR : ¹H/¹³C NMR confirms stereochemistry (Z-configuration) via coupling constants (J = 10–12 Hz for olefinic protons) and substituent positions .
- IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 1600–1500 cm⁻¹ (aromatic C=C) validate functional groups .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) resolve isomers (retention time: 8.2 min for Z-isomer) .
Q. How is preliminary biological activity screening conducted for antimicrobial potential?
- Protocol : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Dissolve the compound in DMSO (1 mg/mL), apply to discs (10 µL/disc), and measure inhibition zones after 24h incubation .
- Controls : Compare with ciprofloxacin (antibacterial) and fluconazole (antifungal). Activity is considered significant if zones exceed 15 mm.
Advanced Research Questions
Q. How can catalytic systems enhance synthesis efficiency and stereoselectivity?
- Advanced Methods :
- Fe₂O₃@cellulose@Mn nanocomposites : Enable solvent-free Knoevenagel condensation at 60°C, achieving 87% yield with 99% (Z)-selectivity .
- Pd/NIXANTPHOS catalysts : Facilitate cross-coupling for derivatives, scaling to 10g with 95% yield .
Q. What computational strategies elucidate the compound’s mechanism of action in biological targets?
- In-Silico Workflow :
Molecular Docking : Use Schrödinger Suite to model binding to SARS-CoV-2 MPro (PDB: 5R81). The nitrile group forms hydrogen bonds with Thr26/His41, while Cl/F substituents enhance hydrophobic interactions (ΔG = -9.2 kcal/mol) .
MD Simulations : 100-ns simulations in GROMACS reveal stable binding with RMSD <2.0 Å .
- Validation : Correlate docking scores (Glide XP) with in-vitro IC₅₀ values (e.g., 2.32 µM against T. cinnabarinus SDH) .
Q. How can contradictory data on biological activity across studies be resolved?
- Approach :
- SAR Analysis : Compare substituent effects. For example, replacing 4-F with 4-NO₂ reduces antifungal activity (IC₅₀ from 8.7 µM to >50 µM) due to reduced membrane permeability .
- Crystallography : Resolve stereochemical ambiguities. X-ray structures confirm (Z)-configuration’s role in binding VEGFR-2 (PDB: 3VHE) .
Q. What strategies improve bioavailability and target specificity in derivatives?
- Modifications :
- Substituent Engineering : Introduce -SO₃H groups to enhance solubility (logP reduced from 3.1 to 1.8) without compromising CNS penetration (BBB score: 0.85) .
- Prodrug Design : Conjugate with PEG increases plasma half-life from 2h to 8h in murine models .
- Data :
| Derivative | Bioavailability (%) | IC₅₀ (µM) |
|---|---|---|
| Parent | 45 | 12.3 |
| PEGylated | 78 | 8.9 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
